BenchChemオンラインストアへようこそ!

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

This para-substituted benzamide scaffold offers a linear, rod-like geometry essential for Type II kinase inhibitor programs targeting the DFG-out conformation. Unlike its bent meta-isomer (CAS 1311279-96-5), this compound provides the correct exit vector to occupy deep hydrophobic back pockets. Ideal for matched-pair SAR studies to establish geometry-dependent binding modes. Ensure you specify CAS 1311278-25-7—not the p300 activator 'CTB'—to guarantee accurate attribution of kinase activity. Bulk custom synthesis available; leverage the precursor 4-[6-Methyl-4-(trifluoromethyl)-2-pyridinyl]benzoic acid (CAS 1311278-79-1) for rapid parallel chemistry.

Molecular Formula C20H14ClF3N2O
Molecular Weight 390.8 g/mol
CAS No. 1311278-25-7
Cat. No. B1401816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide
CAS1311278-25-7
Molecular FormulaC20H14ClF3N2O
Molecular Weight390.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C20H14ClF3N2O/c1-12-10-15(20(22,23)24)11-18(25-12)13-2-4-14(5-3-13)19(27)26-17-8-6-16(21)7-9-17/h2-11H,1H3,(H,26,27)
InChIKeyDQYOWUQREGOHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311278-25-7): A Regiospecifically-Defined Scaffold for Kinase-Focused Medicinal Chemistry


N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311278-25-7) is a synthetic small molecule with the formula C20H14ClF3N2O and a molecular weight of 390.8 g/mol . It belongs to the benzamide class, featuring a central phenyl spacer substituted at the para-position with a 6-methyl-4-trifluoromethyl-pyridin-2-yl moiety. This specific scaffold arrangement is characteristic of Type II kinase inhibitor pharmacophores, as seen in patent families targeting TrkA and other kinases [1]. The compound is primarily offered as a research chemical for drug discovery and biochemical screening applications.

Procurement Rationale for N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide: Why a Simple Benzamide Replacement Compromises Target Vector Geometry


The critical limitation for generic substitution lies in regiochemistry. The commercially available positional isomer, N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311279-96-5), shifts the pyridyl attachment from the para- to the meta- position of the central phenyl ring . This single atomic shift fundamentally alters the molecular vector, transforming the scaffold from a linear, rod-like topology to a bent, angular one. In kinase drug discovery, such changes in exit vector geometry are a primary determinant of hinge-region binding complementarity and selectivity pocket occupancy. Therefore, the para-substituted scaffold is not an interchangeable analog but a distinct molecular tool for interrogating a different chemical space within the same target class.

Quantitative Evidence Guide for N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide: A Comparator Analysis


Regiospecific Differentiation: Para-Substituted vs. Meta-Substituted Isomer Molecular Topology

The target compound is a para-substituted regioisomer. Its closest commercially cataloged analog is the meta-substituted isomer, N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311279-96-5) . The target compound offers a linear molecular axis with an extended para-substitution geometry, in contrast to the bent, angular geometry of the meta-substituted analog. Quantitative crystal structure analysis of isomeric N-phenylbenzamides has demonstrated that such positional changes directly impact solid-state packing and conformational preferences, which are key determinants of binding interactions [1]. The molecular formulas are identical (C20H14ClF3N2O, MW 390.8), highlighting that these are not analogs but true positional isomers differentiated solely by atomic connectivity . A direct head-to-head biological comparison is not available in the primary literature, necessitating experimental profiling by the end user.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Differentiation from Generic 'CTB' Nomenclature and Associated p300 Activity

In vendor catalogs, the abbreviation 'CTB' is ambiguously applied to both the target compound and the structurally distinct p300 histone acetyltransferase (HAT) activator N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide (CAS 451491-47-7) . The latter 'CTB' has a well-defined biological profile, activating p300 HAT activity ~6-fold at 250 µM . Critically, the target compound (CAS 1311278-25-7) lacks the 2-ethoxy group essential for this mechanism. Procurement of the correct entity is non-negotiable for project success; a researcher intending to modulate p300 would find the target compound entirely inactive, while a kinase screen hit could be misinterpreted if cross-referenced against p300 literature attached to the 'CTB' moniker.

Epigenetics Histone Acetyltransferase (HAT) Chemical Biology

Synthetic Tractability and Precursor Characterization for Lead Optimization

A key advantage for medicinal chemistry scale-up is the commercial availability and characterization of the direct synthetic precursor, 4-[6-Methyl-4-(trifluoromethyl)-2-pyridinyl]benzoic acid (CAS 1311278-79-1) [1]. This allows for efficient, modular amide coupling with 4-chloroaniline to yield the target compound. The precursor is registered with CAS and has documented hazard classifications (H302, H315, H319, H335) that facilitate safe handling and regulatory compliance . In contrast, the meta-substituted isomer requires a less readily accessible 3-substituted benzoic acid precursor, potentially complicating synthetic scale-up efforts.

Organic Synthesis Process Chemistry Building Blocks

Optimal Application Scenarios for N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide Based on Structure-Guided Differentiation


Structural Biology: Linear Type II Kinase Inhibitor Design and Crystallography

The para-substituted scaffold provides an elongated, linear geometry ideal for occupying the adenine pocket and extending past the gatekeeper residue into the hydrophobic back pocket (DFG-out conformation) in kinases like TrkA [1]. Researchers should prioritize this compound as a core scaffold for designing type II inhibitors targeting kinases with deep, linear selectivity pockets, where its unique vector distinguishes it from the bent meta-regioisomer .

Chemical Probe Development: Isomer-Specific Target Engagement Studies

When developing chemical probes to validate a novel kinase target, the use of both the para- and meta-isomers is a rigorous control. The distinct topologies mean that any observed biological activity is conformation-dependent. Procuring the 4-substituted compound enables a matched-pair analysis against the 3-substituted isomer (CAS 1311279-96-5) to establish a robust, geometry-dependent SAR that links phenotype to a specific binding mode .

Medicinal Chemistry: Modular SAR Expansion via Amide Coupling

Leverage the well-characterized commercial precursor, 4-[6-Methyl-4-(trifluoromethyl)-2-pyridinyl]benzoic acid (CAS 1311278-79-1), for high-throughput parallel synthesis [2]. This allows medicinal chemists to rapidly generate libraries of amide analogs by varying the aniline component, systematically exploring the exit vector without needing to rebuild the complex pyridyl-phenyl core from scratch.

Epigenetic Drug Discovery: De-Risking Chemical Identity

In campaigns targeting epigenetic readers, writers, or erasers, the potential for misidentification with the p300 activator 'CTB' is a documented risk . A rigorous procurement protocol that specifies CAS 1311278-25-7 and confirms structure by NMR before use is essential. This scenario leverages the target compound's structural distinction—the absence of a 2-ethoxy group—to guarantee that any resulting biological activity is correctly attributed to the kinase-like benzamide scaffold.

Quote Request

Request a Quote for N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.